molecular formula C9H6Br2O B3064949 2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene CAS No. 26627-16-7

2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene

Cat. No.: B3064949
CAS No.: 26627-16-7
M. Wt: 289.95 g/mol
InChI Key: HPFPKBMYRYMEAB-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene is an organic compound characterized by the presence of two bromine atoms and a prop-2-yn-1-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene typically involves the reaction of 2,4-dibromophenol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone. The reaction proceeds via an S_N2 mechanism, where the phenoxide ion formed from 2,4-dibromophenol attacks the propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carbonyl compounds.

Scientific Research Applications

2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. The compound’s antiurease activity is due to its binding to the active site of the urease enzyme, thereby inhibiting its function .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: Similar structure but with two prop-2-yn-1-yloxy groups.

    2,4-Dibromo-1-(prop-2-ynyloxy)benzene: Lacks the second prop-2-yn-1-yloxy group.

Uniqueness

2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene is unique due to its specific substitution pattern and the presence of both bromine atoms and a prop-2-yn-1-yloxy group.

Properties

IUPAC Name

2,4-dibromo-1-prop-2-ynoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h1,3-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFPKBMYRYMEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493536
Record name 2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26627-16-7
Record name 2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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